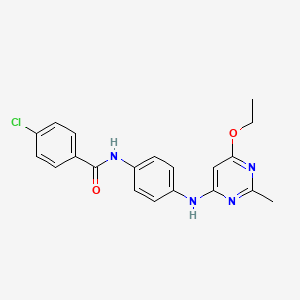

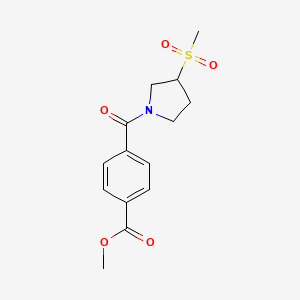

![molecular formula C12H13F3N4O4 B2872048 3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid, trifluoroacetic acid CAS No. 1864058-45-6](/img/structure/B2872048.png)

3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid, trifluoroacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid, trifluoroacetic acid” is a complex organic molecule. It contains a triazolopyridine core, which is a type of azole, a class of five-membered heterocyclic compounds containing at least one nitrogen atom . The molecule also contains a propanoic acid group and a trifluoroacetic acid group .

Synthesis Analysis

The synthesis of similar triazolopyrimidine derivatives has been reported in the literature . These procedures involve reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . The reaction can be carried out in either a sequential or one-pot procedure .Molecular Structure Analysis

The molecular structure of similar compounds has been studied . These studies provide information about the molecular weight, the InChI and InChIKey, and the 2D and 3D structures of the molecules .Chemical Reactions Analysis

The chemical reactions involving similar triazolopyrimidine derivatives have been studied . These reactions involve the formation of a Knoevenagel condensation product with the participation of acetylacetone and arylglyoxal, the isolation of adduct formed by nucleophilic addition of urea at the activated double bond, and its further cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied . These studies provide information about the IR spectrum, the 1H NMR spectrum, the 13C NMR spectrum, and the melting point of the compounds .Wissenschaftliche Forschungsanwendungen

DNA-PK Inhibitor Synthesis

AZD7648: , a highly selective DNA-PK inhibitor , is synthesized using the 7-methyl-[1,2,4]triazolo[1,5-a]pyridine moiety as a key component . DNA-PK is crucial in non-homologous end joining, a primary pathway for repairing DNA double-strand breaks. Inhibitors like AZD7648 are promising for cancer therapy, especially in combination with treatments that induce DNA damage .

Antifungal and Antimicrobial Agents

The triazole ring, present in the compound’s structure, is a common feature in various antifungal and antimicrobial agents. Triazoles have shown effectiveness against a range of pathogens, making them valuable in developing new medications to combat drug-resistant infections .

Antimalarial Activity

This compound serves as a reactant in synthesizing inhibitors with antimalarial activity. By targeting specific enzymes within the malaria parasite, these inhibitors can prevent the disease’s progression and are vital in the ongoing fight against malaria .

Influenza Virus Inhibition

Researchers have identified derivatives based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which exhibit the ability to inhibit influenza virus RNA polymerase. This is crucial for developing new antiviral drugs, particularly against influenza strains .

Anticancer Properties

The compound has been used in the synthesis of molecules tested for their antiproliferative activities against various cancer cell lines. These studies are fundamental in discovering new chemotherapeutic agents .

Pharmacological Research

Due to its versatile binding capabilities with enzymes and receptors, the triazole moiety is central to pharmacological research. It’s involved in the synthesis of compounds with potential therapeutic applications across a spectrum of diseases .

Wirkmechanismus

Target of Action

The primary target of this compound is the DNA-dependent Protein Kinase (DNA-PK) . DNA-PK is a key component within the DNA damage response, responsible for recognizing and repairing double-strand DNA breaks (DSBs) via non-homologous end joining .

Mode of Action

The compound acts as an inhibitor of DNA-PK . By inhibiting DNA-PK, it prevents the repair of DSBs, which can lead to cell death, particularly in cancer cells that often have more DNA damage than normal cells .

Biochemical Pathways

The inhibition of DNA-PK affects the DNA damage response pathway . This pathway is crucial for maintaining genomic stability, and its disruption can lead to cell death. The compound’s action on this pathway can have downstream effects on cell survival and proliferation .

Result of Action

The inhibition of DNA-PK by this compound can lead to an accumulation of DSBs in the DNA, which the cell cannot repair. This can result in cell death, particularly in cells with high levels of DNA damage, such as cancer cells . Monotherapy activity in murine xenograft models was observed, and regressions were observed when combined with inducers of DSBs (doxorubicin or irradiation) or PARP inhibition (olaparib) .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino]propanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2.C2HF3O2/c1-7-4-8(11-3-2-10(15)16)14-9(5-7)12-6-13-14;3-2(4,5)1(6)7/h4-6,11H,2-3H2,1H3,(H,15,16);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNRFDFIRIIRQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=NN2C(=C1)NCCC(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

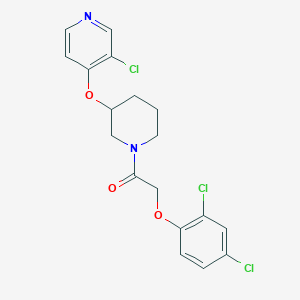

![3-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2871968.png)

![[(2-Fluorobenzyl)sulfanyl]acetic acid](/img/structure/B2871969.png)

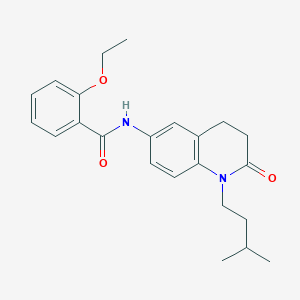

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2871970.png)

![2-acetyl-3-hydroxy-4-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one](/img/structure/B2871971.png)

![2-Chloro-1-spiro[1,2-dihydroindene-3,2'-morpholine]-4'-ylethanone](/img/structure/B2871972.png)

![(Z)-methyl 3-(2-methoxyethyl)-2-((4-(morpholinosulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2871974.png)

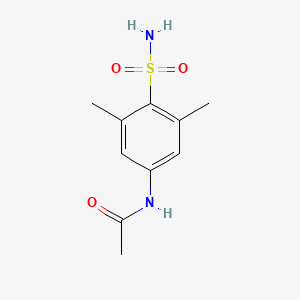

![1-(4-pyridinyl)-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2871978.png)

![2-(4-tert-butylphenyl)-N-(2,4-dimethoxyphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2871986.png)